Bicyclo[2.2.1]hept-2-ene Versus Cyclohexene: 700-Fold Higher Reduction Reactivity at 25 °C
In diimide-mediated hydrogenation at 25 °C, bicyclo[2.2.1]hept-2-ene (norbornene) exhibits a relative reactivity of 700 compared to cyclohexene, which is assigned a baseline value of 1.0. This 700-fold differential quantifies the enhanced susceptibility of the strained bridged double bond to reduction relative to an unstrained cyclohexene double bond [1].
| Evidence Dimension | Relative reduction reactivity |
|---|---|
| Target Compound Data | 700 (relative to cyclohexene = 1) |
| Comparator Or Baseline | Cyclohexene = 1 (baseline) |
| Quantified Difference | 700-fold higher reactivity |
| Conditions | Diimide generated from azodicarboxylic acid, 25 °C |
Why This Matters
This reactivity differential directly informs selection for synthetic routes requiring preferential or selective reduction of strained bicyclic olefins over unstrained cycloalkenes.
- [1] Garti, N., & Siegel, S. (1976). Structure and reactivity in the reduction of cycloalkenes and cycloalkadienes by diimide. The Journal of Organic Chemistry, 41(24), 3922–3923. View Source
